molecular formula C21H21ClN2O3 B5915585 (4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one

(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one

Cat. No.: B5915585
M. Wt: 384.9 g/mol
InChI Key: KOFSYAUSJNHBDI-WJDWOHSUSA-N
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Description

(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one typically involves a multi-step process. One common method includes the condensation of 2-chloro-4,5-dimethoxybenzaldehyde with 2-phenyl-5-propylpyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of aromatic rings and functional groups.

Uniqueness

(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-4-8-18-16(21(25)24(23-18)15-9-6-5-7-10-15)11-14-12-19(26-2)20(27-3)13-17(14)22/h5-7,9-13H,4,8H2,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFSYAUSJNHBDI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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